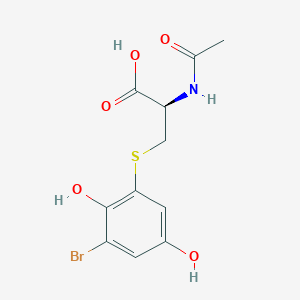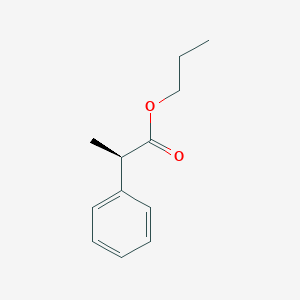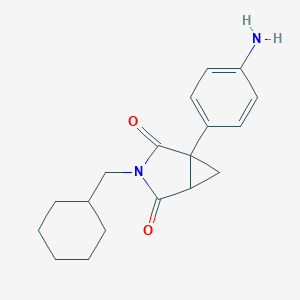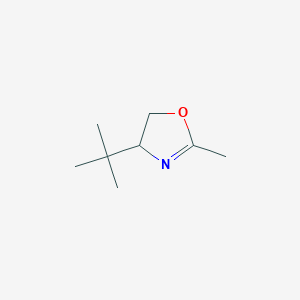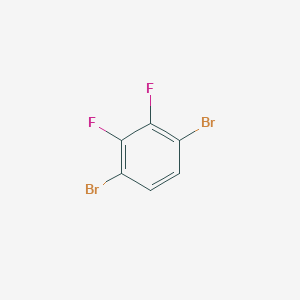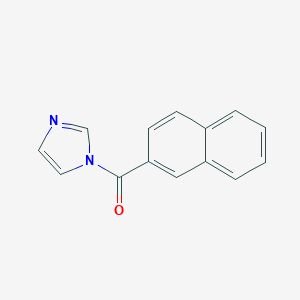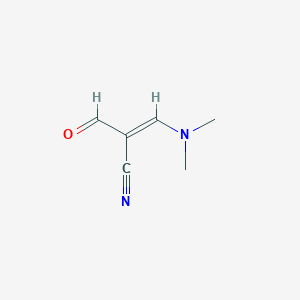
(E)-3-(Dimethylamino)-2-formylacrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(Dimethylamino)-2-formylacrylonitrile is an organic compound with the molecular formula C6H8N2O It is characterized by the presence of a dimethylamino group, a formyl group, and an acrylonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(Dimethylamino)-2-formylacrylonitrile typically involves the reaction of dimethylamine with a suitable acrylonitrile derivative under controlled conditions. One common method involves the use of a base-catalyzed reaction where dimethylamine is reacted with 2-formylacrylonitrile in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature of around 0-5°C to ensure the formation of the desired (E)-isomer.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the continuous addition of reactants and the removal of products, ensuring a steady-state reaction environment.
化学反应分析
Types of Reactions
(E)-3-(Dimethylamino)-2-formylacrylonitrile undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 3-(Dimethylamino)-2-formylacrylic acid.
Reduction: 3-(Dimethylamino)-2-formylpropylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(E)-3-(Dimethylamino)-2-formylacrylonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (E)-3-(Dimethylamino)-2-formylacrylonitrile involves its interaction with various molecular targets. The compound’s reactive functional groups allow it to form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
(E)-3-(Dimethylamino)-2-methoxyacrylaldehyde: Similar structure but with a methoxy group instead of a formyl group.
(E)-3-(Dimethylamino)-2-(3-fluorobenzoyl)acrylonitrile: Contains a fluorobenzoyl group instead of a formyl group.
Uniqueness
(E)-3-(Dimethylamino)-2-formylacrylonitrile is unique due to the presence of both a formyl group and a nitrile group, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups is not commonly found in similar compounds, making it a valuable intermediate in organic synthesis.
属性
IUPAC Name |
(E)-3-(dimethylamino)-2-formylprop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-8(2)4-6(3-7)5-9/h4-5H,1-2H3/b6-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUXUDNMISMLAO-GQCTYLIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C=O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C=O)\C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13974-68-0 |
Source


|
| Record name | NSC128002 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128002 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
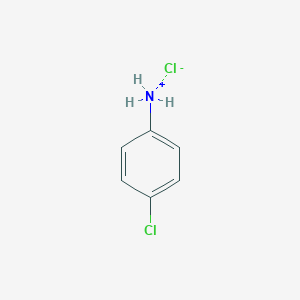
![6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B138176.png)
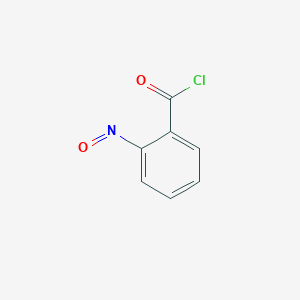
![5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine](/img/structure/B138179.png)
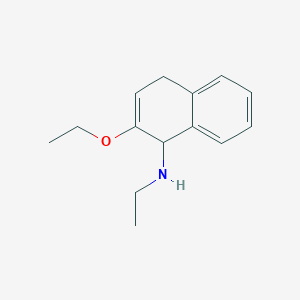
![5-Iodo-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B138183.png)
![Bicyclo[2.2.1]heptane-2,3-dithiol](/img/structure/B138187.png)
